molecular formula C21H22N2O5S2 B3011008 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034528-33-9

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B3011008
CAS No.: 2034528-33-9
M. Wt: 446.54
InChI Key: BMXBNLKBMSDRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a thiazepane ring, an oxazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazepane intermediates, followed by their coupling through sulfonylation.

    Oxazole Synthesis: The oxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazepane Synthesis: The thiazepane ring is formed through the cyclization of a suitable diamine with a dihalide.

    Coupling and Sulfonylation: The final step involves coupling the oxazole and thiazepane intermediates through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyloxazol-4-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
  • 4-Hydroxy-2-quinolones

Uniqueness

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to its combination of an oxazole ring, a thiazepane ring, and a sulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXBNLKBMSDRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.